4-Difluoromethoxy-3-fluorobenzotrifluoride
Overview
Description
4-Difluoromethoxy-3-fluorobenzotrifluoride is a chemical compound with the molecular formula C8H4F6O. It is known for its unique structure, which includes both difluoromethoxy and fluorobenzotrifluoride groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-3-fluorobenzotrifluoride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzotrifluoride with difluoromethyl ether in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-3-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-fluorobenzoic acid, while reduction could produce difluoromethoxy-fluorobenzene.
Scientific Research Applications
4-Difluoromethoxy-3-fluorobenzotrifluoride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Difluoromethoxy-3-fluorobenzotrifluoride exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Difluoromethoxy-4-fluorobenzotrifluoride
- 4-Fluorobenzotrifluoride
- Difluoromethoxybenzene
Uniqueness
4-Difluoromethoxy-3-fluorobenzotrifluoride is unique due to its specific combination of functional groups, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSIGYOCTYRTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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